molecular formula C13H18O2S B14359612 1-(Hex-2-ene-1-sulfonyl)-4-methylbenzene CAS No. 90633-60-6

1-(Hex-2-ene-1-sulfonyl)-4-methylbenzene

Cat. No.: B14359612
CAS No.: 90633-60-6
M. Wt: 238.35 g/mol
InChI Key: AHYWNHWGACINJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Hex-2-ene-1-sulfonyl)-4-methylbenzene is an organic compound characterized by the presence of a sulfonyl group attached to a hexene chain and a methyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-(Hex-2-ene-1-sulfonyl)-4-methylbenzene typically involves the reaction of hex-2-ene with sulfonyl chloride in the presence of a catalyst. The reaction conditions often include a controlled temperature and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-(Hex-2-ene-1-sulfonyl)-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Hex-2-ene-1-sulfonyl)-4-methylbenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Hex-2-ene-1-sulfonyl)-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function and activity. The hexene chain and methylbenzene moiety contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 1-(Hex-2-ene-1-sulfonyl)-4-methylbenzene include:

Properties

CAS No.

90633-60-6

Molecular Formula

C13H18O2S

Molecular Weight

238.35 g/mol

IUPAC Name

1-hex-2-enylsulfonyl-4-methylbenzene

InChI

InChI=1S/C13H18O2S/c1-3-4-5-6-11-16(14,15)13-9-7-12(2)8-10-13/h5-10H,3-4,11H2,1-2H3

InChI Key

AHYWNHWGACINJY-UHFFFAOYSA-N

Canonical SMILES

CCCC=CCS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.